pd 151746

Übersicht

Beschreibung

PD 151746: ist ein potenter und selektiver Inhibitor von Calpain, einer Calcium-abhängigen, nicht-lysosomalen Cysteinprotease. Calpain spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellmobilität und Zellzyklusprogression . This compound zeigt eine 20-fache Selektivität für μ-Calpain gegenüber m-Calpain .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 5-Fluorindol mit verschiedenen Reagenzien beinhaltet, um das Endprodukt zu bilden. Der spezifische Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PD 151746 can be synthesized through a multi-step process involving the reaction of 5-fluoroindole with various reagents to form the final product. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen: PD 151746 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nucleophile oder Elektrophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Psoriasis Treatment:

Recent studies have demonstrated the efficacy of PD 151746 in treating psoriasis, a chronic inflammatory skin condition. In an imiquimod-induced psoriasis model, the administration of this compound resulted in a significant reduction in epidermal thickness and inflammatory markers. The mechanism involves the modulation of interleukin-1 alpha expression through the RAGE-p38 MAPK and calpain-1 pathways, highlighting its role in inflammatory skin diseases .

Table 1: Effects of this compound on Psoriasis Model

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Epidermal Thickness (µm) | 80 ± 5 | 50 ± 4 | p < 0.01 |

| IL-1α Levels (pg/mL) | 200 ± 20 | 90 ± 10 | p < 0.001 |

Cardiovascular Research

Protection Against Oxidized LDL-Induced Cytotoxicity:

this compound has been shown to protect endothelial cells from apoptosis induced by oxidized low-density lipoprotein (oxLDL), a contributor to atherosclerosis. In experiments with human microvascular endothelial cells (HMEC-1), treatment with this compound reduced cell death and calpain activity associated with oxLDL exposure, suggesting its potential use in preventing cardiovascular diseases .

Table 2: Impact of this compound on Endothelial Cell Viability

| Treatment | Cell Viability (%) | Calpain Activity (Relative Units) |

|---|---|---|

| Control | 60 ± 5 | High |

| This compound | 85 ± 4 | Low |

Metabolic Disorders

Inhibition of Glycogen Synthesis:

In studies involving HepG2 hepatoma cells, this compound was found to significantly impair insulin-stimulated glycogen synthesis. The compound inhibited key signaling pathways involved in glucose metabolism, including the insulin receptor substrate-1 pathway, indicating its role as a modulator of metabolic processes .

Table 3: Effects of this compound on Glycogen Synthesis

| Time (min) | Control GS Activity (%) | This compound GS Activity (%) |

|---|---|---|

| 15 | 45 ± 5 | 30 ± 4 |

| 30 | 50 ± 6 | 32 ± 5 |

| 60 | 55 ± 7 | 35 ± 6 |

Neuroprotection

Modulation of Neuronal Proteolysis:

this compound has been utilized to study the role of calpain in neuronal adaptin proteolysis. In experiments examining glutamate-stimulated neuronal cells, the inhibitor demonstrated no effect on adaptin hydrolysis by calpain-1 but highlighted the involvement of calpain-2 in this process . This finding suggests potential applications in neurodegenerative diseases where calpain activity contributes to neuronal damage.

Wirkmechanismus

PD 151746 exerts its effects by selectively inhibiting calpain. It interacts with the calcium binding sites of calpain, preventing its activation and subsequent proteolytic activity. This inhibition leads to a decrease in calpain-mediated processes such as cytoskeletal remodeling and apoptosis .

Vergleich Mit ähnlichen Verbindungen

PD 151746 ist einzigartig in seiner hohen Selektivität für μ-Calpain gegenüber m-Calpain. Ähnliche Verbindungen umfassen:

Calpain-Inhibitor I: Ein weniger selektiver Calpain-Inhibitor.

Calpain-Inhibitor II: Ein weiterer Calpain-Inhibitor mit unterschiedlichen Selektivitätsprofilen.

Calpeptin: Ein peptidbasierter Calpain-Inhibitor mit breiterer Spezifität.

This compound zeichnet sich durch seine nicht-peptidische Natur und hohe Selektivität aus, was es zu einem wertvollen Werkzeug in der Calpain-bezogenen Forschung macht .

Biologische Aktivität

PD 151746 is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes such as apoptosis, cytoskeletal remodeling, and signal transduction. The compound has garnered attention for its potential therapeutic applications in conditions where calpain activity is dysregulated, including neurodegenerative diseases, metabolic disorders, and cellular stress responses.

This compound functions primarily by binding to the active site of μ-calpain, preventing substrate access and thereby inhibiting its proteolytic activity. This selective inhibition is achieved through the chelation of calcium ions at the enzyme's active site, which is crucial for calpain's enzymatic function . The compound exhibits a 20-fold selectivity for μ-calpain over m-calpain, with inhibition constants (Ki) of 0.26 ± 0.03 μM and 5.33 ± 0.77 μM respectively .

Key Biological Activities

- Inhibition of Apoptosis : In cerebellar granule cells, this compound has been shown to reduce serum/potassium withdrawal-induced apoptosis by 29% through calpain inhibition .

- Neuroprotection : The compound protects neuronal cells from oxidative stress-induced damage, evidenced by reduced levels of reactive oxygen species (ROS) and preservation of cellular morphology in neuroblastoma models exposed to neurotoxic agents like MPP(+) and rotenone .

- Modulation of Insulin Signaling : In human hepatoma G2 cells, this compound significantly diminished insulin-stimulated glycogen synthesis while increasing protein tyrosine phosphatase-ε (PTPε) levels, indicating its role in metabolic regulation .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neurodegenerative Disease Models : Research has demonstrated that this compound can mitigate neuronal cell death in models of Parkinson's disease by inhibiting calpain-mediated cleavage of critical proteins involved in neuroprotection.

- Metabolic Disorders : In studies focused on insulin resistance, this compound was shown to influence signaling pathways that regulate glucose metabolism, suggesting potential applications in diabetes management.

- Cellular Stress Responses : this compound has been utilized in various experimental setups to study its effects on cellular responses to stressors like oxidative damage and nutrient deprivation, highlighting its role as a protective agent against cellular injury.

Eigenschaften

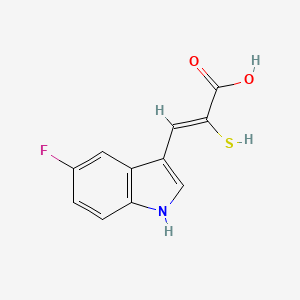

IUPAC Name |

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQHECFXSVZGN-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)C(=CN2)/C=C(/C(=O)O)\S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.